molecular formula C13H18ClN3O B12769851 Hexahydro-2-methyl-7-phenylimidazo(1,5-a)pyrazin-3(2H)-one monohydrochloride CAS No. 91532-98-8

Hexahydro-2-methyl-7-phenylimidazo(1,5-a)pyrazin-3(2H)-one monohydrochloride

Cat. No.: B12769851
CAS No.: 91532-98-8
M. Wt: 267.75 g/mol
InChI Key: XKZJKEIHRIWBTD-UHFFFAOYSA-N
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Description

Hexahydro-2-methyl-7-phenylimidazo(1,5-a)pyrazin-3(2H)-one monohydrochloride is a synthetic organic compound that belongs to the class of imidazo-pyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexahydro-2-methyl-7-phenylimidazo(1,5-a)pyrazin-3(2H)-one monohydrochloride typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Common synthetic routes may include:

    Cyclization Reactions: Formation of the imidazo-pyrazine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the methyl and phenyl groups through substitution reactions.

    Hydrochloride Formation: Conversion to the monohydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve optimization of the synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Hexahydro-2-methyl-7-phenylimidazo(1,5-a)pyrazin-3(2H)-one monohydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction of specific functional groups using reducing agents.

    Substitution: Introduction of new substituents through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of Hexahydro-2-methyl-7-phenylimidazo(1,5-a)pyrazin-3(2H)-one monohydrochloride involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

    Hexahydro-2-methyl-7-phenylimidazo(1,5-a)pyrazin-3(2H)-one: The parent compound without the hydrochloride salt.

    Other Imidazo-pyrazines: Compounds with similar core structures but different substituents.

Uniqueness

Hexahydro-2-methyl-7-phenylimidazo(1,5-a)pyrazin-3(2H)-one monohydrochloride is unique due to its specific substituents and salt form, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

91532-98-8

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

IUPAC Name

2-methyl-7-phenyl-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazin-3-one;hydrochloride

InChI

InChI=1S/C13H17N3O.ClH/c1-14-9-12-10-15(7-8-16(12)13(14)17)11-5-3-2-4-6-11;/h2-6,12H,7-10H2,1H3;1H

InChI Key

XKZJKEIHRIWBTD-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CN(CCN2C1=O)C3=CC=CC=C3.Cl

Origin of Product

United States

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